2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine
Description
2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine is a heterocyclic compound featuring a cyclopenta[d]pyrimidine core fused to a piperidine ring, with a methoxy-linked 3-methylpyridine substituent. This structure combines a bicyclic pyrimidine system with a piperidine moiety, which is commonly employed in medicinal chemistry to enhance bioavailability and modulate receptor interactions .
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-4-3-9-20-19(14)24-12-15-7-10-23(11-8-15)18-16-5-2-6-17(16)21-13-22-18/h3-4,9,13,15H,2,5-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFYHCPUSIJKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. It plays an important role in intracellular signaling pathways regulating growth and survival.
Mode of Action
The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB. This prevents ATP from binding, thereby inhibiting the kinase activity of PKB. The compound has been shown to have up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA.
Biochemical Pathways
Upon inhibition of PKB, several downstream effects occur. PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR. These substrates are involved in promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival. Therefore, inhibition of PKB can potentially disrupt these processes.
Biochemical Analysis
Biochemical Properties
2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with protein kinase B (PKB or Akt), a crucial enzyme in cellular signaling pathways. The interaction involves binding to the active site of PKB, inhibiting its activity, and thereby affecting downstream signaling pathways
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it has been observed to inhibit cell proliferation by interfering with the Akt signaling pathway, leading to reduced cell survival and increased apoptosis . This compound also affects gene expression by modulating transcription factors downstream of Akt, thereby influencing cellular metabolism and growth. In non-cancerous cells, the effects might be less pronounced but still significant in terms of altering cell signaling and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of Akt. This inhibition occurs via competitive binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation This blockade results in the downregulation of Akt-mediated signaling pathways, affecting processes such as glucose metabolism, protein synthesis, and cell survival
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits strong inhibitory effects on Akt activity, leading to immediate alterations in cell signaling and function. Over time, the stability and degradation of the compound can influence its efficacy. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its long-term effects on cellular function, particularly in in vitro and in vivo models, need more detailed exploration .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it effectively inhibits Akt activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. The interaction with metabolic enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic contexts.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which may influence its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It predominantly localizes to the cytoplasm, where it interacts with Akt and other signaling molecules . Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific cellular compartments or organelles.
Biological Activity
The compound 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 252.35 g/mol. The structure consists of a pyridine ring substituted with a methoxy group and a cyclopentapyrimidine moiety linked via a piperidine ring.
Anticancer Properties
Recent studies have demonstrated that compounds containing the cyclopenta[d]pyrimidine scaffold exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases associated with cancer cell proliferation. For example, related compounds have shown to inhibit LIM domain kinase 1 (LIMK1) with an IC50 value of 5.3 µM, which is crucial in cancer metastasis and cell migration .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that derivatives of piperidine, similar to the target compound, display strong inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. For instance, specific derivatives have shown IC50 values ranging from 0.63 µM to higher values depending on structural modifications .
Antimicrobial Activity
In vitro studies have reported moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The biological effectiveness is often attributed to the structural features that enhance interaction with bacterial membranes or enzymes critical for bacterial survival .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Kinase Inhibition : By targeting kinases like LIMK1, the compound disrupts signaling pathways involved in cell growth and survival.
- Enzyme Interaction : Compounds with piperidine moieties have been shown to bind effectively to active sites on enzymes, thereby inhibiting their function.
- Antimicrobial Mechanism : The interaction with bacterial membranes or critical metabolic enzymes leads to bacterial cell death.
Case Studies
- In Vitro Studies on Cancer Cell Lines : In experiments involving various cancer cell lines, derivatives of this compound showed reduced viability and increased apoptosis rates when treated with concentrations above 10 µM.
- Antimicrobial Screening : A series of synthesized piperidine derivatives were tested against multiple bacterial strains, yielding promising results in terms of minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications .
Data Summary Table
Comparison with Similar Compounds
3-Chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
This analog replaces the 3-methyl group on pyridine with a 3-chloro substituent.
2-{4-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
This compound shares the cyclopenta[d]pyrimidine core but lacks the piperidine-methoxy linker. The pyridine substituent at position 2 instead of position 4 (as in the target compound) could influence steric interactions and solubility. Its predicted pKa of 0.48 suggests moderate protonation under physiological conditions, impacting membrane permeability .
Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () replace the cyclopenta[d]pyrimidine core with a pyrido-pyrimidinone system.
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of Selected Analogs
Computational Predictions
Chromeno-pyrimidine analogs () demonstrate favorable drug-like properties, including Lipinski rule compliance and oral bioavailability. While computational data for the target compound are absent, its structural similarity to these derivatives suggests comparable physicochemical profiles, such as moderate logP values (3–5) and adequate solubility for in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
